

DNDI-6174: A Novel Probe for Interrogating Leishmania Mitochondrial Function

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Compound of Interest

Compound Name: DNDI-6174

Cat. No.: B12381577

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DNDI-6174 is a potent and selective inhibitor of the Leishmania cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain.^{[1][2][3]} This novel pyrrolopyrimidine derivative has emerged from phenotypic screening campaigns and subsequent medicinal chemistry optimization as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL).^{[1][4]} Its specific mechanism of action makes it an invaluable tool for studying the fundamental aspects of Leishmania mitochondrial function and for the discovery and development of new anti-leishmanial drugs. These application notes provide a comprehensive overview of **DNDI-6174** and detailed protocols for its use in assessing parasite mitochondrial viability and function.

Mechanism of Action

DNDI-6174 targets the Qi site of cytochrome b, a critical subunit of the cytochrome bc1 complex.^{[1][2]} This inhibition disrupts the electron flow from ubiquinol to cytochrome c, thereby collapsing the mitochondrial membrane potential, inhibiting ATP synthesis, and ultimately leading to parasite death. Resistance to **DNDI-6174** has been linked to mutations within the cytochrome b gene, further confirming its specific target.^[2]

Data Presentation

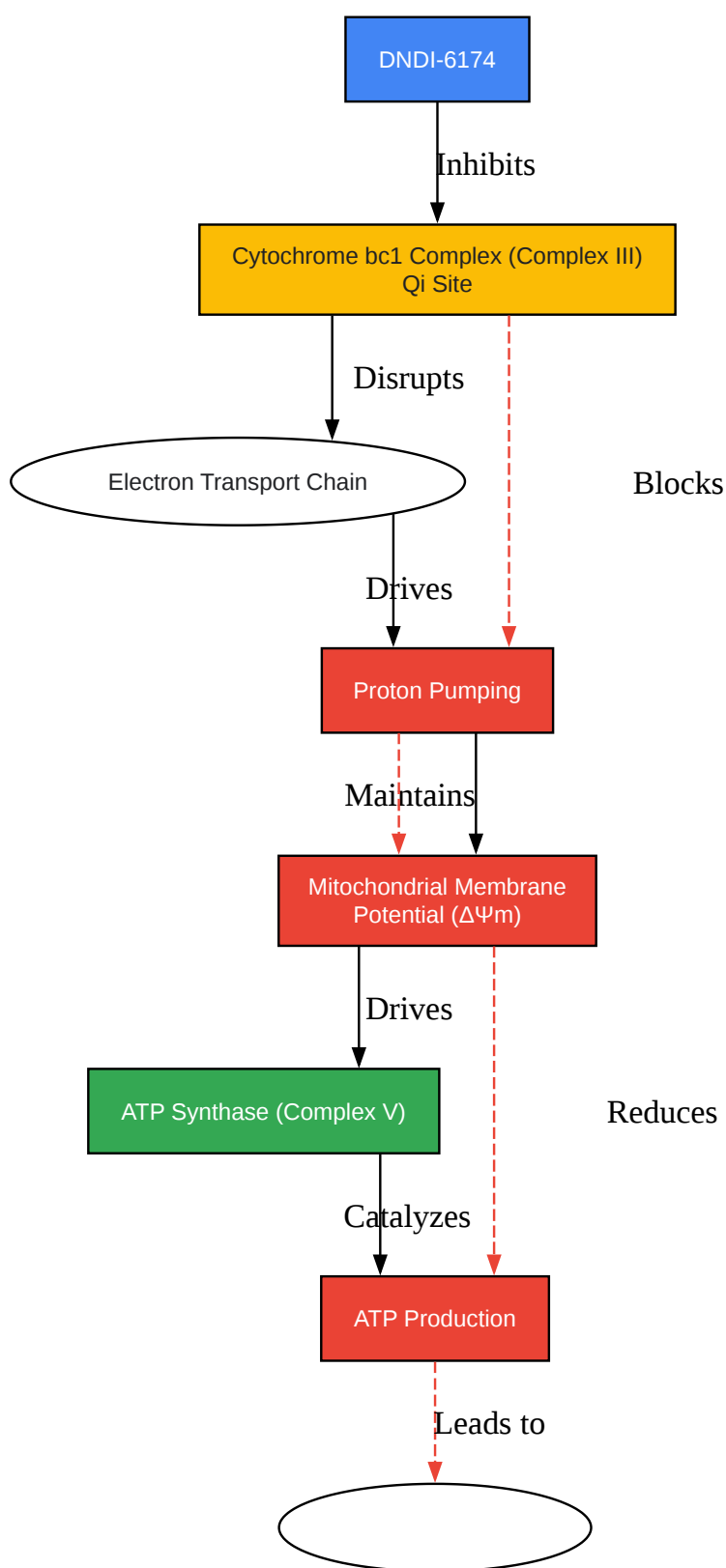
In Vitro Efficacy of DNDI-6174

Leishmania Species	Stage	Assay	IC50 / EC50 (nM)	Reference
L. donovani	Amastigote	40 - 210	[2]	
L. infantum	Amastigote	40 - 210	[2]	
L. donovani	Promastigote	Complex III Activity	8 ± 1.7	[1]
L. donovani	Axenic Amastigote	Complex III Activity	2 ± 0.5	[1]

In Vivo Efficacy of DNDI-6174 in VL Models

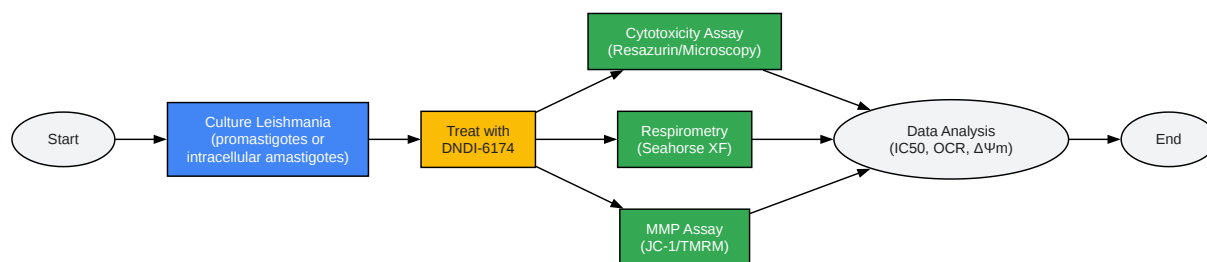
Animal Model	Leishmania Species	Dosing Regimen	Parasite Burden Reduction	Reference
Mouse (acute)	L. donovani / L. infantum	12.5 mg/kg bid for 5 days	>98% (liver)	[1] [2]
Mouse (acute)	L. donovani / L. infantum	25 mg/kg qd for 5 days	>98% (liver)	[1] [2]
Mouse (acute)	L. donovani / L. infantum	6.25 mg/kg bid for 10 days	>98% (liver)	[1] [2]
Hamster (chronic)	L. infantum	12.5 mg/kg qd for 5 days	>99% (liver, spleen, bone marrow)	[2]

Mandatory Visualizations



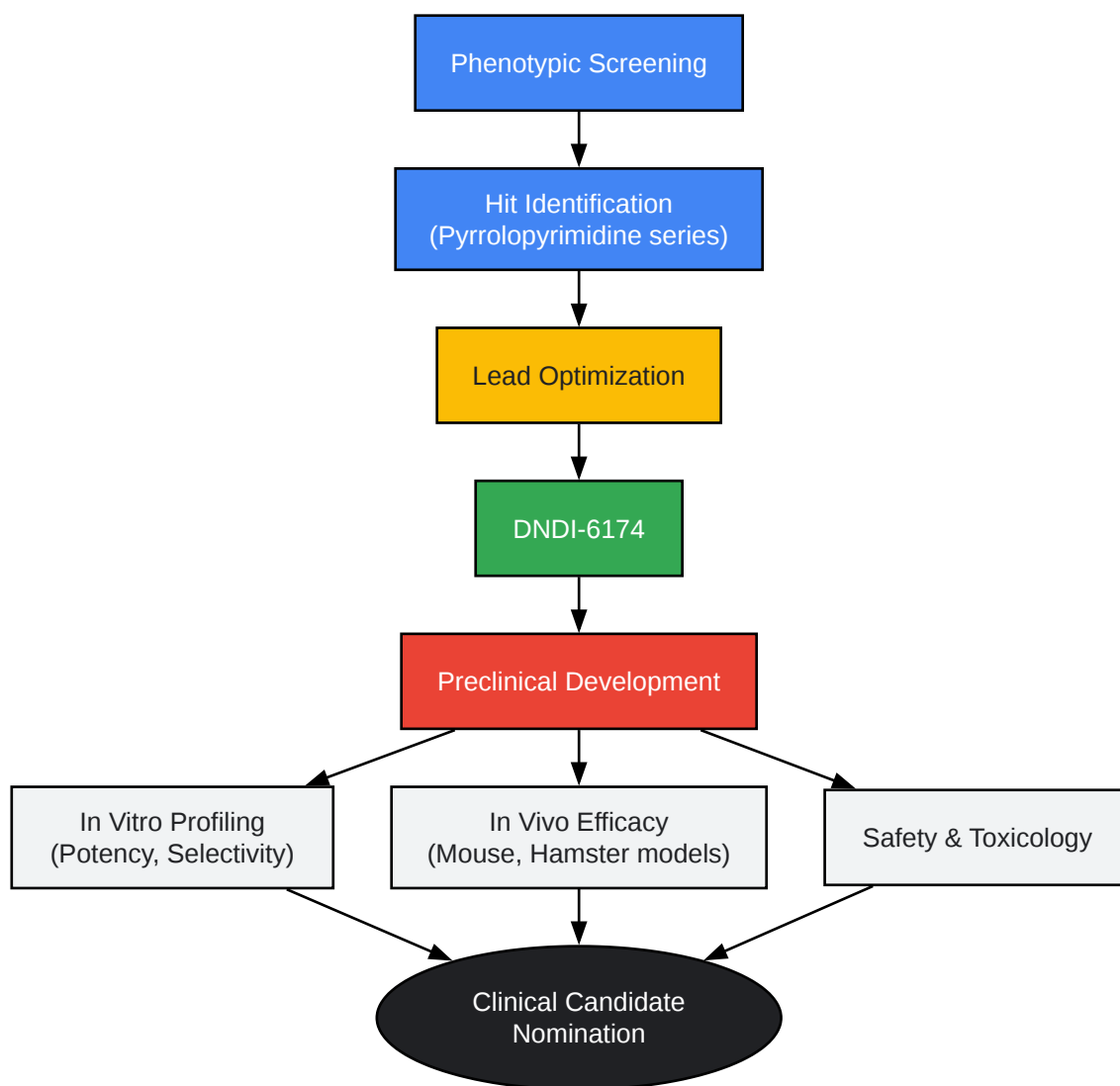
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Caption: **DNDI-6174** mechanism of action in Leishmania.



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Caption: Experimental workflow for evaluating mitochondrial function.



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Caption: **DNDI-6174** drug discovery and development process.

Experimental Protocols

In Vitro Cytotoxicity Assay against Intracellular Leishmania Amastigotes

This protocol determines the 50% inhibitory concentration (IC₅₀) of **DNDI-6174** against intracellular amastigotes.

Materials:

- Leishmania donovani (or other relevant species)
- Macrophage cell line (e.g., J774A.1, THP-1)
- Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **DNDI-6174** stock solution (in DMSO)
- Resazurin solution
- 96-well plates

Procedure:

- Seed macrophages in a 96-well plate at a density that allows for the formation of a confluent monolayer.
- Incubate the plate to allow macrophage adherence.
- Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
- Incubate to allow for phagocytosis of promastigotes and their transformation into amastigotes.
- Wash the wells to remove non-phagocytosed parasites.
- Prepare serial dilutions of **DNDI-6174** in the culture medium.
- Add the **DNDI-6174** dilutions to the infected macrophages. Include appropriate controls (uninfected cells, infected untreated cells, and vehicle control).
- Incubate the plate for 72 hours.
- Add resazurin solution to each well and incubate until a color change is observed.
- Measure the fluorescence or absorbance using a plate reader.

- Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) to assess the effect of **DNDI-6174** on mitochondrial respiration.

Materials:

- Leishmania promastigotes
- Seahorse XF Analyzer and consumables (culture plates, cartridges)
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- **DNDI-6174**
- Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

- Seed Leishmania promastigotes onto a Seahorse XF culture plate coated with an appropriate adhesive (e.g., poly-D-lysine).
- Allow the cells to adhere.
- Replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator.
- Prepare the injector ports of the sensor cartridge with **DNDI-6174** and the mitochondrial stress test compounds.
- Calibrate the Seahorse XF Analyzer.
- Load the cell plate into the analyzer and initiate the assay.
- Measure the basal OCR.

- Inject **DNDI-6174** and measure the subsequent change in OCR.
- Inject the mitochondrial stress test compounds sequentially to determine key parameters of mitochondrial function (e.g., ATP-linked respiration, maximal respiration, spare respiratory capacity).
- Analyze the data to quantify the inhibitory effect of **DNDI-6174** on mitochondrial respiration.

Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential induced by **DNDI-6174**. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically compromised cells with low $\Delta\Psi_m$, JC-1 remains as monomers and fluoresces green.

Materials:

- Leishmania promastigotes
- JC-1 dye
- **DNDI-6174**
- FCCP (a positive control for mitochondrial depolarization)
- Fluorescence microscope or flow cytometer
- 96-well plates (for microscopy) or flow cytometry tubes

Procedure:

- Culture Leishmania promastigotes to the desired density.
- Treat the parasites with various concentrations of **DNDI-6174** for a specified period. Include untreated and FCCP-treated controls.
- Incubate the cells with JC-1 dye in the dark.
- Wash the cells to remove excess dye.

- Analyze the cells using either a fluorescence microscope or a flow cytometer.
 - Microscopy: Observe the shift from red to green fluorescence in treated cells compared to controls.
 - Flow Cytometry: Quantify the populations of cells with high (red fluorescence) and low (green fluorescence) $\Delta\Psi_m$.
- Calculate the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.

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